![molecular formula C9H8ClFO B1319157 1-(2-Chloro-4-fluorophenyl)propan-1-one CAS No. 149914-82-9](/img/structure/B1319157.png)
1-(2-Chloro-4-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-Chloro-4-fluorophenyl)propan-1-one” is a chemical compound with the molecular formula C9H8ClFO. It has a molecular weight of 186.61 .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-4-fluorophenyl)propan-1-one” consists of a three-carbon backbone (propan-1-one), with a phenyl ring attached that carries both a chlorine and a fluorine atom .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.214±0.06 g/cm3 and a predicted boiling point of 223.0±20.0 °C . Unfortunately, the melting point, flash point, and other physical properties are not available .Scientific Research Applications
Synthesis and Structural Analysis : The compound has been utilized in the synthesis of chalcone derivatives, with studies focusing on their crystal structures and Hirshfeld surface studies. These derivatives were synthesized through Claisen-Schmidt condensation reactions and characterized using various techniques like FT-IR, elemental analysis, and X-ray diffraction (Salian et al., 2018).
Molecular Structure and Spectroscopic Analysis : Research has been conducted on the molecular structure and vibrational wavenumbers of similar compounds, using techniques like FT-IR spectrum analysis and X-ray diffraction studies. These studies provide insights into the geometric parameters and stability of molecules (Najiya et al., 2014).
Synthesis of Chromans : The compound has been used in the preparation of chromans through intramolecular nucleophilic substitutions of co-ordinated aryl halides, utilizing metal complexes (Houghton et al., 1980).
Antimicrobial Studies : Derivatives of this compound have been synthesized and their antimicrobial activity evaluated. The structures of these compounds were characterized using techniques like NMR and Mass spectra (Nagamani et al., 2018).
Photocyclization Studies : The compound has been studied in the context of photocyclization of di-substituted 1,3-diarylpropan-1,3-diones to flavones, examining the influence of halogen atoms and electron-donor groups on the phenyl ring (Košmrlj & Šket, 2007).
Structure Characterization and Theoretical Studies : Detailed studies have been conducted on the structure characterization of similar compounds using spectroscopic techniques and density functional theory, providing insights into their molecular properties (Bhumannavar, 2021).
Sigma-2 Ligands and Anticancer Activity : Analogues of the compound have been synthesized and evaluated for their binding at the sigma-2 receptor and inhibition of cancer cell lines, indicating potential in cancer treatment research (Asong et al., 2019).
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZFVWQMKORUSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277727 |
Source
|
Record name | 1-(2-Chloro-4-fluorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)propan-1-one | |
CAS RN |
149914-82-9 |
Source
|
Record name | 1-(2-Chloro-4-fluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149914-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-4-fluorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.